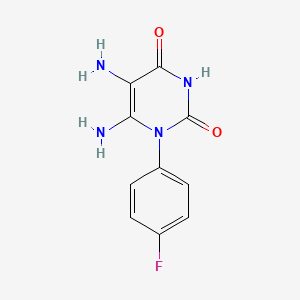

5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 19677-92-0

Cat. No.: VC5769599

Molecular Formula: C10H9FN4O2

Molecular Weight: 236.206

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19677-92-0 |

|---|---|

| Molecular Formula | C10H9FN4O2 |

| Molecular Weight | 236.206 |

| IUPAC Name | 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H9FN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17) |

| Standard InChI Key | SHAJZYJULWVCSW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)F |

Introduction

Structural and Chemical Properties of 5,6-Diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Molecular Architecture

The core structure of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring substituted with amino groups at positions 5 and 6, a 4-fluorophenyl group at position 1, and ketone oxygen atoms at positions 2 and 4. The fluorine atom on the phenyl ring introduces electronegativity, influencing the compound’s dipole moment and intermolecular interactions. The amino groups at C5 and C6 enhance nucleophilicity, enabling participation in hydrogen bonding and coordination chemistry .

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound can be extrapolated from structurally related pyrimidine derivatives. For instance, in the NMR spectrum, the aromatic protons of the 4-fluorophenyl group would resonate as a doublet of doublets (δ = 7.25–7.45 ppm, ) due to coupling with the fluorine atom . The amino groups at C5 and C6 would appear as broad singlets (δ = 6.80–7.20 ppm), consistent with the deshielding effects observed in 2,6-diamino-4-chloropyrimidine derivatives . The NMR spectrum would feature resonances for the carbonyl carbons at C2 and C4 (δ = 164–168 ppm), the fluorinated aromatic carbons (δ = 115–160 ppm), and the pyrimidine ring carbons (δ = 155–165 ppm) .

Infrared spectroscopy would reveal stretching vibrations for the NH groups (ν = 3330–3460 cm), C=O groups (ν = 1660–1680 cm), and C-F bonds (ν = 1220–1250 cm) .

Synthetic Pathways and Optimization

Suzuki-Miyaura Cross-Coupling Approach

A plausible route to 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves Suzuki-Miyaura cross-coupling, as demonstrated for analogous pyrimidine systems . Starting from 5,6-diamino-2,4-dichloropyrimidine, reaction with 4-fluorophenylboronic acid in the presence of Pd(OAc), triphenylphosphine, and NaCO in n-propanol could yield the target compound. This method leverages the catalytic activity of palladium to facilitate aryl-aryl bond formation under mild conditions .

Table 1: Hypothetical Reaction Conditions for Suzuki Coupling

| Component | Quantity | Role |

|---|---|---|

| 5,6-Diamino-2,4-dichloropyrimidine | 0.30 mmol | Substrate |

| 4-Fluorophenylboronic acid | 0.60 mmol | Coupling partner |

| Pd(OAc) | 0.19 mmol | Catalyst |

| PPh | 0.19 mmol | Ligand |

| NaCO | 3.5 mL (2M aq.) | Base |

| n-Propanol | 15 mL | Solvent |

| Temperature | Reflux (100–120°C) | Reaction condition |

Reaction progress could be monitored via TLC, with purification achieved through ethyl acetate extraction and recrystallization from DMF .

Aqueous-Phase Synthesis

An alternative method employs aqueous media, as reported for pyrido[2,3-d]pyrimidines . Condensation of 4-amino-2,6-dihydroxypyrimidine with a fluorinated cinnamonitrile derivative in water, catalyzed by triethylbenzylammonium chloride (TEBA), could yield the target compound. This approach offers environmental benefits by minimizing organic solvent use .

Table 2: Proposed Aqueous Synthesis Parameters

| Component | Quantity | Role |

|---|---|---|

| 4-Amino-2,6-dihydroxypyrimidine | 2 mmol | Substrate |

| 4-Fluorocinnamonitrile | 2 mmol | Michael acceptor |

| TEBA | 0.15 g | Phase-transfer catalyst |

| HO | 10 mL | Solvent |

| Temperature | 90°C | Reaction condition |

| Time | 6–16 h | Duration |

Computational and Mechanistic Insights

Density Functional Theory (DFT) Analysis

Hypothetical DFT calculations would predict the HOMO-LUMO gap, molecular electrostatic potential, and Fukui indices to identify reactive sites. The amino groups at C5 and C6 are likely nucleophilic centers, while the fluorine atom stabilizes the molecule through inductive effects .

Reaction Mechanism

The Suzuki coupling proceeds via oxidative addition of the palladium catalyst to the chloropyrimidine, transmetallation with the boronic acid, and reductive elimination to form the C–C bond . In aqueous synthesis, the mechanism involves Michael addition followed by cyclization and aromatization .

Industrial and Pharmaceutical Applications

Drug Intermediate

This compound could serve as a precursor for kinase inhibitors or antiviral agents, leveraging its hydrogen-bonding capacity and aromatic stacking interactions.

Materials Science

The conjugated π-system and fluorine substituent make it a candidate for organic semiconductors or fluorescent probes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume